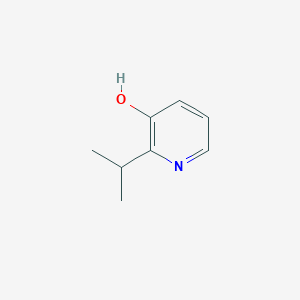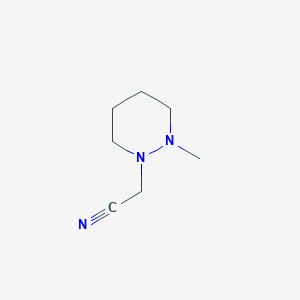
2-(2-Methyldiazinan-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyldiazinan-1-yl)acetonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as DMXAA or ASA404, and it has been found to possess anti-tumor properties, making it a promising candidate for cancer therapy.
Mechanism Of Action
The exact mechanism of action of 2-(2-Methyldiazinan-1-yl)acetonitrile is not fully understood. However, it is believed to activate the immune system and stimulate the production of cytokines, which are proteins that play a crucial role in regulating immune responses. This activation of the immune system leads to the destruction of tumor cells and the inhibition of tumor growth.
Biochemical And Physiological Effects
In addition to its anti-tumor properties, DMXAA has been found to have other biochemical and physiological effects. It has been shown to increase blood flow and oxygenation in tumors, which can enhance the delivery of chemotherapy drugs to the tumor site. DMXAA has also been found to have anti-angiogenic properties, meaning that it can inhibit the formation of new blood vessels in tumors, which are necessary for their growth and survival.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(2-Methyldiazinan-1-yl)acetonitrile in lab experiments is its potent anti-tumor properties, which make it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-(2-Methyldiazinan-1-yl)acetonitrile. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential applications in combination therapy with other chemotherapy drugs. Additionally, research on the underlying mechanisms of its anti-tumor properties could lead to the development of more effective cancer therapies.
Synthesis Methods
The synthesis of 2-(2-Methyldiazinan-1-yl)acetonitrile can be achieved through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 3-aminopropionitrile with methyl isocyanate to form 2-methyl-3-(methylcarbamoyl)propanenitrile, which is then further reacted with hydrazine to yield 2-(2-Methyldiazinan-1-yl)acetonitrile.
Scientific Research Applications
The anti-tumor properties of 2-(2-Methyldiazinan-1-yl)acetonitrile have been extensively studied in preclinical and clinical trials. This compound has been found to induce tumor necrosis and inhibit tumor growth in various cancer cell lines, including lung, breast, and colon cancer. In addition, DMXAA has been shown to enhance the anti-tumor effects of other chemotherapy drugs, making it a potential candidate for combination therapy.
properties
CAS RN |
159583-33-2 |
|---|---|
Product Name |
2-(2-Methyldiazinan-1-yl)acetonitrile |
Molecular Formula |
C7H13N3 |
Molecular Weight |
139.2 g/mol |
IUPAC Name |
2-(2-methyldiazinan-1-yl)acetonitrile |
InChI |
InChI=1S/C7H13N3/c1-9-5-2-3-6-10(9)7-4-8/h2-3,5-7H2,1H3 |
InChI Key |
IYZNKKQOLDPKQC-UHFFFAOYSA-N |
SMILES |
CN1CCCCN1CC#N |
Canonical SMILES |
CN1CCCCN1CC#N |
synonyms |
1(2H)-Pyridazineacetonitrile,tetrahydro-2-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



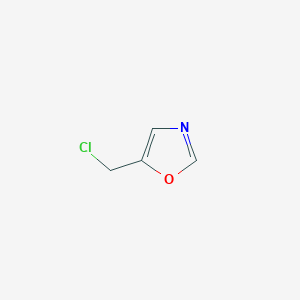
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)
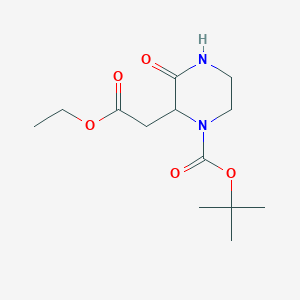

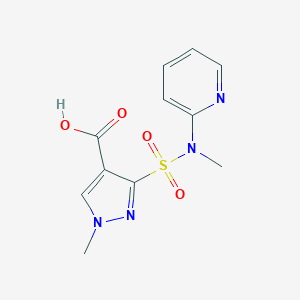

![3-Pyridazinamine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B69310.png)
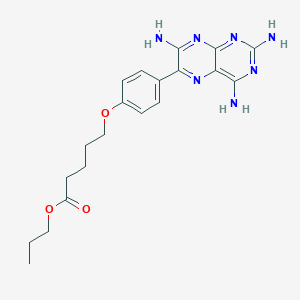
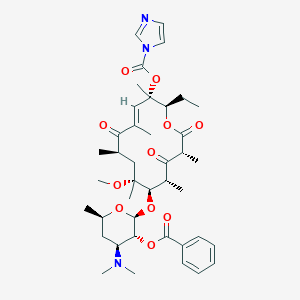
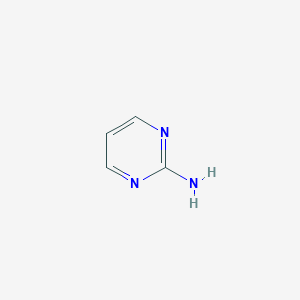
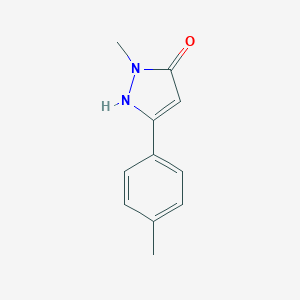
![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)
